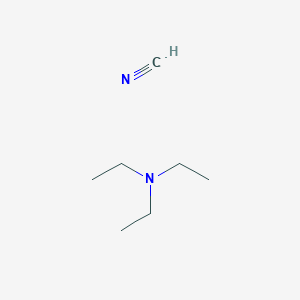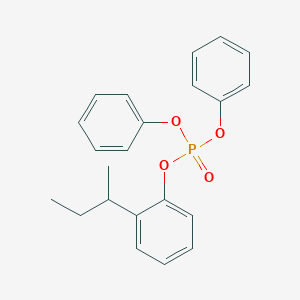
Propanedioic acid, (oxiranylmethyl)pentyl-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid, (oxiranylmethyl)pentyl-, diethyl ester is a chemical compound with the molecular formula C15H26O5. It is known for its unique structure, which includes an oxirane (epoxide) ring and ester functional groups. This compound is used in various scientific and industrial applications due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioic acid, (oxiranylmethyl)pentyl-, diethyl ester typically involves the esterification of propanedioic acid derivatives with appropriate alcohols. One common method is the reaction of diethyl malonate with an epoxide-containing alcohol under acidic or basic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize catalysts to enhance reaction rates and yields. The use of continuous flow reactors and optimized reaction conditions ensures efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid, (oxiranylmethyl)pentyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or epoxide sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the ester or epoxide groups under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and diols.
Substitution: Amides, thioesters, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, (oxiranylmethyl)pentyl-, diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Propanedioic acid, (oxiranylmethyl)pentyl-, diethyl ester involves its reactivity with various biological and chemical targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes and other biomolecules. The ester groups can be hydrolyzed to release active carboxylic acids, which further participate in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, lacking the oxirane ring.
Ethyl acetoacetate: Contains a keto group instead of an oxirane ring.
Dimethyl malonate: Similar structure but with methyl ester groups instead of ethyl.
Uniqueness
Propanedioic acid, (oxiranylmethyl)pentyl-, diethyl ester is unique due to the presence of both an oxirane ring and ester groups, which confer distinct reactivity and versatility compared to other similar compounds. This combination of functional groups allows for a broader range of chemical transformations and applications.
Eigenschaften
CAS-Nummer |
34706-56-4 |
|---|---|
Molekularformel |
C15H26O5 |
Molekulargewicht |
286.36 g/mol |
IUPAC-Name |
diethyl 2-(oxiran-2-ylmethyl)-2-pentylpropanedioate |
InChI |
InChI=1S/C15H26O5/c1-4-7-8-9-15(10-12-11-20-12,13(16)18-5-2)14(17)19-6-3/h12H,4-11H2,1-3H3 |
InChI-Schlüssel |
CLYNXOQGMQHJSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CC1CO1)(C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


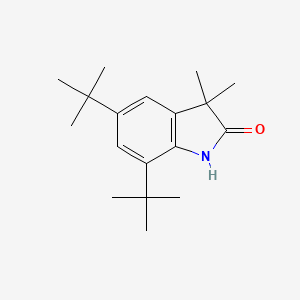
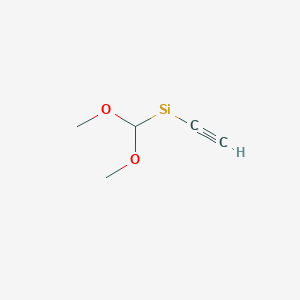
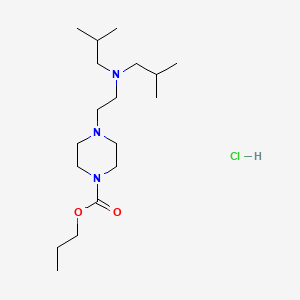
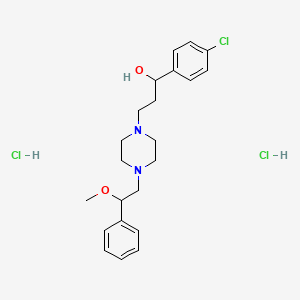
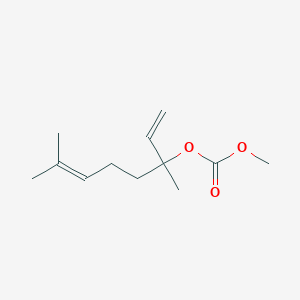

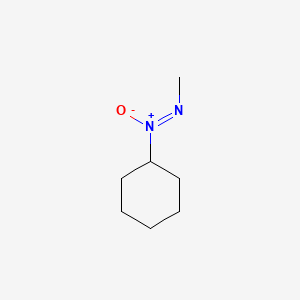
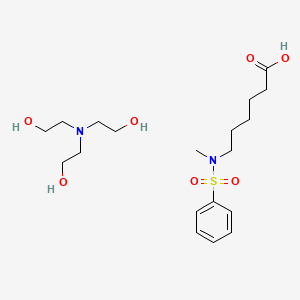
![1-(2-Chloroethyl)-3-[4-(propan-2-yl)cyclohexyl]urea](/img/structure/B14696565.png)
